molecular formula C22H24N6O2S B2369764 N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351634-32-6

N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Katalognummer: B2369764
CAS-Nummer: 1351634-32-6
Molekulargewicht: 436.53
InChI-Schlüssel: POMSNOBBCVQKOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a structurally complex molecule featuring a thiazolo[5,4-c]pyridine core fused with a pyrazine-2-carboxamido group and a 4-(tert-butyl)phenyl substituent. Its design leverages the pharmacological relevance of pyrazine and thiazole motifs, which are commonly associated with antimicrobial, anticancer, and multidrug resistance (MDR) modulation activities .

Eigenschaften

IUPAC Name

N-(4-tert-butylphenyl)-2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2S/c1-22(2,3)14-4-6-15(7-5-14)25-21(30)28-11-8-16-18(13-28)31-20(26-16)27-19(29)17-12-23-9-10-24-17/h4-7,9-10,12H,8,11,13H2,1-3H3,(H,25,30)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMSNOBBCVQKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazolo-pyridine core and substituents that enhance its biological activity. Its molecular formula is C18H20N4O2S, with a molecular weight of 356.45 g/mol. The presence of the tert-butyl group is significant for enhancing lipophilicity, which may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrazine-2-carboxamides exhibit promising anticancer properties. For instance, compounds similar to N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide have shown efficacy against various cancer cell lines. In particular:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant cytotoxic effects .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Studies have reported that pyrazine derivatives possess activity against a range of pathogens.

  • Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Case Study : In vitro assays showed that similar compounds displayed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes, which is relevant for treating neurodegenerative diseases.

  • Mechanism : The compound may act as a reversible inhibitor of acetylcholinesterase (AChE), enhancing cholinergic transmission.
  • Case Study : Research indicated that modifications to the pyrazine moiety resulted in varying degrees of AChE inhibition, with some derivatives showing selectivity towards butyrylcholinesterase (BChE) .

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts cell membranes
Cholinesterase InhibitionReversible inhibition of AChE

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to pyrazine and thiazole derivatives. These compounds have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis.

  • Case Study : A related pyrazine derivative demonstrated an IC90 value of 0.819 µg/mL against Mycobacterium strains in the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) screening program . This suggests that similar compounds may exhibit potent anti-tubercular effects.

Anticancer Potential

Research indicates that thiazole and pyridine derivatives possess anticancer properties due to their ability to inhibit specific cancer cell lines.

  • Mechanism of Action : The thiazolo-pyridine scaffold can interfere with cellular signaling pathways that promote cancer cell proliferation and survival. Compounds with similar structures have been reported to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins .

Anti-inflammatory Effects

Compounds with thiazole and pyrazine moieties have also been evaluated for their anti-inflammatory activities. This is particularly relevant in the context of chronic inflammatory diseases.

  • Research Findings : Studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation markers in vitro. This mechanism could potentially lead to therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide.

Substituent Activity Remarks
Tert-butyl groupEnhances lipophilicityIncreases membrane permeability
Pyrazine carboxamideExhibits antimicrobial propertiesEffective against Mycobacterium strains
Thiazole ringContributes to anticancer activityModulates apoptosis pathways

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogues

Structural Analogues with Pyrazine Motifs

Pyrazine-containing compounds, such as those described in (4-(substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-ones), share structural similarities with the target compound. These analogues feature pyrazine-2-carboxamido derivatives but differ in their core heterocyclic systems (oxazolone vs. thiazolo-pyridine). Key findings from include:

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl, -Br) at the para-position of the phenyl ring enhance antimicrobial activity against E. coli, S. aureus, and A. niger .
  • Activity Range : Compounds PA3, PA4, and PA5 demonstrated broad-spectrum activity with MIC values as low as 2 µg/mL, suggesting the pyrazine-carboxamido moiety is critical for binding to microbial targets .

Table 1: Structural and Functional Comparison of Pyrazine-Containing Analogues

Compound Core Structure Key Substituents Biological Activity (MIC or IC₅₀) Reference
Target Compound Thiazolo[5,4-c]pyridine 4-(tert-butyl)phenyl, pyrazine Not reported -
PA3 () Oxazol-5(4H)-one 4-fluorobenzylidene, pyrazine MIC: 2 µg/mL (S. aureus)
PA5 () Oxazol-5(4H)-one 4-bromobenzylidene, pyrazine MIC: 4 µg/mL (A. niger)
Functional Analogues in Multidrug Resistance Modulation

Key distinctions include:

  • Mechanistic Specificity : Ko143 is a tetracyclic indole derivative that selectively inhibits BCRP with submicromolar potency, enhancing the efficacy of chemotherapeutics like topotecan . In contrast, the target compound’s thiazolo-pyridine scaffold may confer distinct binding interactions.
  • Toxicity Profile: Ko143 is non-neurotoxic and orally bioavailable, whereas the bulky tert-butyl group in the target compound could influence solubility or off-target effects .

Table 2: Comparison with BCRP Inhibitors

Compound Core Structure Key Features BCRP Inhibition (IC₅₀) Toxicity
Ko143 () Tetracyclic indole Specific to BCRP, oral activity < 10 nM Non-toxic
Target Compound Thiazolo-pyridine Tert-butyl phenyl, pyrazine Not tested Unknown -

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide?

  • Methodology : The synthesis typically involves multi-step routes:

Core Thiazolo-Pyridine Formation : Cyclization of precursors (e.g., thioamides with α-haloketones) under reflux in ethanol or DMF .

Pyrazine Carboxamide Coupling : React the thiazolo-pyridine intermediate with pyrazine-2-carboxylic acid derivatives using coupling agents like EDCI or HATU in anhydrous DCM .

Final Amidation : Introduce the 4-(tert-butyl)phenyl group via amidation with 4-(tert-butyl)aniline, catalyzed by DIPEA in THF .

  • Key Considerations : Protect reactive groups (e.g., amines) during intermediate steps to avoid side reactions .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify connectivity of the thiazolo-pyridine core, pyrazine carboxamide, and tert-butylphenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying conditions?

  • Experimental Design :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, increasing DMF content from 50% to 80% improved cyclization yields by 15% in analogous thiazolo-pyridine syntheses .
  • Statistical Modeling : Apply response surface methodology (RSM) to identify optimal conditions (e.g., 70°C, 1.2 eq. EDCI) .
    • Data Table :
VariableRange TestedOptimal ValueYield Improvement
Temperature50–90°C70°C+20%
Catalyst (EDCI)1.0–1.5 eq1.2 eq+12%
Solvent (DMF:H2O)50:50–80:2070:30+15%
Based on similar protocols

Q. How to resolve contradictions in spectral data during structure elucidation?

  • Strategies :

  • Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT for ¹³C shifts) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry using single-crystal diffraction data, as demonstrated for tert-butyl-containing analogs .
    • Case Study : A discrepancy in NOESY correlations for a thiazolo-pyridine derivative was resolved via X-ray, confirming the pyridine ring orientation .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Methodology :

Analog Synthesis : Modify substituents (e.g., replace tert-butyl with cyclopentyl or trifluoromethyl groups) and retain the pyrazine-thiazolo-pyridine core .

Biological Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic assays .

Data Correlation : Use molecular docking to link substituent hydrophobicity (logP) with binding affinity (e.g., tert-butyl enhances target pocket occupancy) .

  • SAR Table :

Substituent (R)LogPIC50 (nM)Target Binding ΔG (kcal/mol)
tert-Butyl3.812 ± 2-9.2
Cyclopentyl3.245 ± 5-7.8
Trifluoromethyl2.990 ± 10-6.5
Hypothetical data inspired by

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across assay platforms?

  • Root Cause Analysis :

  • Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.8) and ionic strength, which alter compound solubility and protein interactions .
  • Cell Permeability : Use Caco-2 assays to verify if tert-butyl groups enhance membrane penetration, explaining higher activity in cell-based vs. cell-free assays .
    • Mitigation : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.